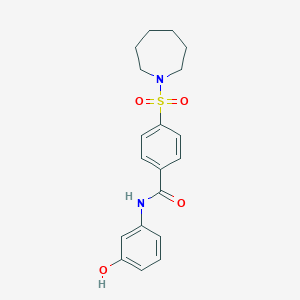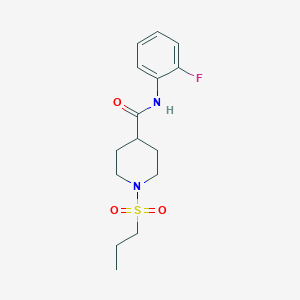![molecular formula C16H15N3O3S B285369 2-{[5-(2-methylfuran-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B285369.png)
2-{[5-(2-methylfuran-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[5-(2-methylfuran-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide is a complex organic compound that features a unique combination of functional groups, including an acetamide, a furan ring, and an oxadiazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(2-methylfuran-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide typically involves multiple steps, starting with the preparation of the oxadiazole ring. This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions. The furan ring can be introduced through a subsequent reaction involving the appropriate furan derivative. The final step involves the formation of the acetamide group through acylation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperature and pressure conditions, and the use of catalysts to enhance reaction rates. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
2-{[5-(2-methylfuran-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the furan and oxadiazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule, potentially altering its chemical and physical properties.
Wissenschaftliche Forschungsanwendungen
2-{[5-(2-methylfuran-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds.
Medicine: The compound is being investigated for its potential as a pharmaceutical agent, particularly in the treatment of diseases where modulation of specific biological pathways is required.
Industry: It is used in the development of new materials with unique properties, such as high thermal stability or specific electronic characteristics.
Wirkmechanismus
The mechanism of action of 2-{[5-(2-methylfuran-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The oxadiazole ring can act as a pharmacophore, interacting with active sites of enzymes or binding pockets of receptors, thereby modulating their activity. The furan ring and acetamide group can also contribute to the compound’s binding affinity and specificity, influencing its overall biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Furan Derivatives: Compounds containing furan rings, such as furfural and furan-2-carboxylic acid, have similar reactivity and can be used in similar synthetic applications.
Acetamides: Other acetamide derivatives, such as N-phenylacetamide and N-methylacetamide, have similar structural features and can be used as building blocks in organic synthesis.
Uniqueness
What sets 2-{[5-(2-methylfuran-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide apart is the unique combination of its functional groups, which confer specific chemical reactivity and biological activity
Eigenschaften
Molekularformel |
C16H15N3O3S |
|---|---|
Molekulargewicht |
329.4 g/mol |
IUPAC-Name |
2-[[5-(2-methylfuran-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(4-methylphenyl)acetamide |
InChI |
InChI=1S/C16H15N3O3S/c1-10-3-5-12(6-4-10)17-14(20)9-23-16-19-18-15(22-16)13-7-8-21-11(13)2/h3-8H,9H2,1-2H3,(H,17,20) |
InChI-Schlüssel |
IVYIEWZJQKJVBB-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NN=C(O2)C3=C(OC=C3)C |
Kanonische SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NN=C(O2)C3=C(OC=C3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[2-(cyclohexylcarbamoyl)phenyl]-4-methoxy-3-pyrrolidin-1-ylsulfonylbenzamide](/img/structure/B285291.png)
![2-(4-Bromophenyl)-2-oxoethyl 1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B285292.png)
![N-(2-hydroxyphenyl)-1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B285293.png)
![N-(4-hydroxyphenyl)-1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B285294.png)



![3-[(4-bromophenyl)sulfonyl]-N-(2,4-dimethylphenyl)benzenesulfonamide](/img/structure/B285302.png)
![3-[(3,4-dichlorophenyl)sulfonyl]-N-(2,4-dimethylphenyl)benzenesulfonamide](/img/structure/B285303.png)
![2-[3-(4-Morpholinylsulfonyl)phenyl]-2-oxoethyl 4-[(4-bromophenyl)sulfonyl]benzoate](/img/structure/B285305.png)
![3-{[bis(2-chloroethyl)amino]sulfonyl}-N-(3-methylphenyl)benzamide](/img/structure/B285309.png)

